molecular formula C25H34N2 B15033900 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B15033900
M. Wt: 362.5 g/mol
InChI Key: QATIZVULOCDWKW-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative characterized by two distinct substituents:

  • A 4-ethylphenylmethyl group at position 1 of the piperazine ring, contributing moderate lipophilicity and steric bulk.
  • A 4-phenylcyclohexyl group at position 4, introducing significant hydrophobicity and conformational rigidity due to the fused cyclohexyl-phenyl structure.

Properties

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C25H34N2/c1-2-21-8-10-22(11-9-21)20-26-16-18-27(19-17-26)25-14-12-24(13-15-25)23-6-4-3-5-7-23/h3-11,24-25H,2,12-20H2,1H3

InChI Key

QATIZVULOCDWKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-ethylbenzyl chloride, followed by the introduction of the 4-phenylcyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory, analgesic, or antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmitter signaling and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The substituents on the piperazine core critically influence melting points, solubility, and synthetic yields. Key comparisons include:

Compound Name / ID Substituent 1 (Position 1) Substituent 2 (Position 4) Melting Point (°C) Yield (%) Key Properties
Target Compound 4-Ethylphenylmethyl 4-Phenylcyclohexyl Not reported N/A High lipophilicity, rigid backbone
1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine 2,4-Dimethoxybenzyl 4-Phenylcyclohexyl Not reported N/A Enhanced solubility due to methoxy groups
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl 1,2-Diphenylethyl Not reported N/A Lower rigidity compared to 4-phenylcyclohexyl
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl 4-Methylsulfanylbenzyl Not reported N/A Electron-withdrawing groups increase polarity

Key Observations :

  • The 4-phenylcyclohexyl group in the target compound likely increases melting points compared to non-cyclohexyl analogs (e.g., MT-45) due to reduced molecular flexibility .
  • Electron-donating groups (e.g., ethyl in the target compound) may lower melting points relative to electron-withdrawing substituents (e.g., chloro in compound 17, m.p. 79.8–80.5°C ).
Dopamine Receptor Affinity
  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () shows high dopamine D2 receptor affinity (Kᵢ = 12 nM) due to its nitrobenzyl group .
  • The target compound’s 4-phenylcyclohexyl group may enhance binding to hydrophobic pockets in receptors, though its specific activity remains unstudied.
Cytotoxicity
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () exhibit IC₅₀ values of 2–10 µM against liver (HEPG2) and breast (MCF7) cancer cells .
  • The 4-phenylcyclohexyl moiety in the target compound could similarly disrupt cancer cell membranes or protein interactions.
Anti-Inflammatory Effects
  • Cyclizine analogs () demonstrate anti-inflammatory activity in rat models, suggesting piperazine derivatives with aromatic substituents may modulate histamine pathways .

Biological Activity

The compound 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and associated effects based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C24H32N2
Molecular Weight : 368.53 g/mol
IUPAC Name : this compound

The structure of this compound features a piperazine ring substituted with both ethyl and phenyl groups, which are crucial for its biological activity.

Neurotransmitter Modulation

Research indicates that piperazine derivatives, including the compound , significantly influence neurotransmitter systems. Specifically, they have been shown to increase levels of dopamine , serotonin , and norepinephrine , which can lead to various behavioral effects:

  • Dopamine : Increased dopamine levels are associated with stimulant effects and can influence mood and motivation.
  • Serotonin : Elevated serotonin can produce entactogenic effects, similar to those seen with MDMA.
  • Norepinephrine : Higher norepinephrine levels may lead to cardiovascular side effects, including increased heart rate and blood pressure .

Pharmacological Studies

A study on similar piperazine derivatives revealed that at varying doses (50-250 mg/kg), these compounds could transiently increase dopamine content in specific brain regions such as the caudate nucleus and hypothalamus. However, this increase was followed by a dose-dependent decrease in dopamine levels, indicating a complex interaction with neurotransmitter systems .

Case Study 1: Hepatotoxicity Assessment

A study assessed the hepatotoxicity of piperazine derivatives, showing that certain combinations could induce oxidative stress and mitochondrial impairment. This suggests that while these compounds may have psychoactive properties, they also carry risks of liver damage .

Case Study 2: Behavioral Effects

Users of piperazine derivatives have reported experiences akin to amphetamines but often without the same adverse side effects. However, the potential for addiction and harmful behavioral outcomes remains a concern, necessitating further investigation into their long-term effects .

Summary of Biological Effects

The following table summarizes the biological effects associated with this compound:

Biological Effect Mechanism Potential Outcomes
Increased DopamineInhibition of dopamine reuptakeEnhanced mood, increased energy
Increased SerotoninSerotonin receptor agonismEuphoria, entactogenic effects
Increased NorepinephrineStimulation of adrenergic receptorsElevated heart rate, anxiety
HepatotoxicityOxidative stress and mitochondrial dysfunctionLiver damage
Behavioral StimulationSimilar effects to amphetaminesRisk of addiction

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